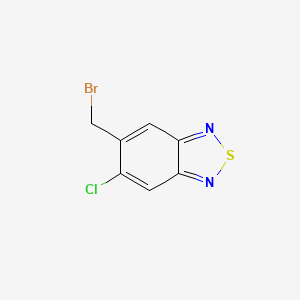

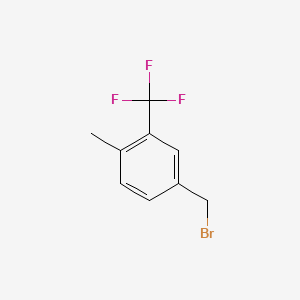

5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole

Descripción general

Descripción

5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole (BCBT) is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. It is a derivative of benzothiadiazole and is widely used in the synthesis of organic compounds due to its unique properties.

Aplicaciones Científicas De Investigación

Fluorescent Probing and Imaging

5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole: is utilized as a fluorescent probe due to its ability to bind to various biomolecules . This property is particularly useful in cellular imaging to track and observe the behavior of specific proteins or nucleic acids within cells. The compound’s fluorescence allows for high-resolution imaging, which is essential for studying cell structures and dynamics.

Biological Experiments

In biological research, this compound serves as a vital tool for evaluating cell functions and distinguishing cell types . It can be conjugated to other molecules to detect the presence of specific biomolecules, aiding in the study of tissue pathology and the monitoring of microorganisms.

Antioxidant Activity

The compound has been observed to affect free-radical oxidation in model systems, particularly in suppressing the generation of reactive oxygen species . This antioxidant activity is significant for studying oxidative stress-related diseases and developing potential therapeutic agents.

Organic Synthesis

As an intermediate in organic synthesis, 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole is used to create a variety of complex molecules. Its reactivity with other chemical entities makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals .

Dye-Sensitized Solar Cells

The compound finds application in the field of renewable energy as a component in dye-sensitized solar cells . Its light-absorbing properties contribute to the efficiency of these cells, which convert solar energy into electricity.

Food Pigments and Textile Dyeing

Beyond scientific research, this multifunctional dye is also used in the production of food pigments and in the traditional field of textile dyeing . Its vibrant coloration properties enhance the visual appeal of fabrics and food products.

Mecanismo De Acción

Target of Action

Brominated and chlorinated compounds often interact with various biological targets, including proteins and enzymes, influencing their function .

Mode of Action

Brominated and chlorinated compounds generally act by forming covalent bonds with their targets, leading to changes in their structure and function .

Biochemical Pathways

Halogenated compounds can influence various metabolic pathways, depending on their specific targets .

Pharmacokinetics

Halogenated compounds often exhibit good bioavailability due to their lipophilic nature, which allows them to cross biological membranes .

Result of Action

Halogenated compounds can have various effects, ranging from modulation of protein function to potential cytotoxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its targets .

Propiedades

IUPAC Name |

6-(bromomethyl)-5-chloro-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2S/c8-3-4-1-6-7(2-5(4)9)11-12-10-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDXMTAJHJMAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=NSN=C21)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381508 | |

| Record name | 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole | |

CAS RN |

65858-51-7 | |

| Record name | 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65858-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-6-chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1607721.png)

![1-(4-Methoxyphenoxy)-3-[4-(2-Methoxyphenyl)Piperidino]Propan-2-Ol](/img/structure/B1607730.png)

![Methyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B1607735.png)

![ethyl 2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1607736.png)

![2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B1607738.png)

![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1607739.png)